Tetra-tert-butyldisilene
Description
Historical Context of Silicon-Silicon Multiple Bond Chemistry
For many years, the field of chemistry was governed by the "double bond rule," a principle suggesting that elements with a principal quantum number greater than two, such as silicon, could not form stable multiple bonds with themselves or other elements. nih.gov Early attempts to synthesize compounds with silicon-silicon double bonds (disilenes) invariably resulted in the formation of oligomers or polymers. This led to the widespread belief that the Si=Si double bond was inherently too unstable to be isolated.
This long-standing chemical paradigm was overturned in 1981 when Robert West, M. J. Fink, and J. Michl successfully synthesized and isolated the first stable disilene, tetramesityldisilene. tandfonline.comtsukuba.ac.jpuni-saarland.dechemeurope.com This groundbreaking achievement, soon followed by another synthesis from Masamune, demonstrated that the formation of a stable Si=Si bond was indeed possible, challenging previous assumptions and opening a new frontier in organosilicon chemistry. oup.com This discovery marked a pivotal moment, proving that the chemistry of heavier main group elements was far richer and more complex than previously imagined. ukri.orgresearchgate.net
Significance of Disilenes in Main Group Element Chemistry
The isolation of stable disilenes fundamentally altered the landscape of main group element chemistry. nih.govtandfonline.com It demonstrated that the chemistry of silicon was not merely an extension of carbon chemistry and that heavier elements could exhibit unique bonding characteristics. nii.ac.jp Disilenes, the silicon analogues of alkenes, possess distinct structural and electronic properties. researchgate.netresearchgate.net Due to less effective overlap between the 3p orbitals of silicon compared to the 2p orbitals of carbon, the Si=Si π-bond is significantly weaker. tandfonline.com This results in a higher-lying Highest Occupied Molecular Orbital (HOMO) and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to alkenes, making disilenes highly reactive and giving them unique spectroscopic properties, such as their characteristic yellow or orange color. researchgate.net
The study of disilenes has provided profound insights into the nature of chemical bonding, structure, and reactivity of heavier main-group elements. researchgate.net It has spurred the development of a wide array of other unsaturated compounds of silicon and its heavier congeners, including silenes (Si=C), disilynes (Si≡Si), and tetrasilacyclobutadiene. tsukuba.ac.jp Furthermore, the reactivity of the Si=Si double bond has been harnessed for various chemical transformations and has potential applications in materials science and catalysis. ukri.orgresearchgate.netrsc.org
Role of Kinetic Stabilization in the Synthesis of Stable Disilenes
The key to overcoming the inherent instability of the Si=Si double bond lies in the concept of kinetic stabilization . uni-saarland.de While a disilene molecule is thermodynamically unstable with respect to polymerization, its decomposition can be prevented by creating a large kinetic barrier. This is achieved by attaching very large, sterically demanding (bulky) substituents to the silicon atoms. rikkyo.ac.jp
This strategy, also known as steric protection, involves using bulky groups to physically shield the reactive Si=Si core from external reagents and to prevent the molecules from getting close enough to polymerize. rikkyo.ac.jp The tert-butyl group (-C(CH₃)₃) is a classic and effective bulky substituent used for this purpose. In the case of Tetra-tert-butyldisilene, four of these sterically demanding groups effectively encapsulate the Si=Si double bond, rendering the molecule stable enough to be isolated and studied. epdf.pub The synthesis of this compound is often achieved through the photolysis of hexa-tert-butylcyclotrisilane. acs.orgresearchgate.net
The success of kinetic stabilization has been the single most important factor in the development of the chemistry of multiple bonds to silicon and other heavier main group elements. tandfonline.com
Research Findings in Tabular Format
Structural and Bonding Data Comparison
This table compares the bond characteristics of this compound with related silicon and carbon compounds. The Si=Si bond in disilenes is significantly shorter than a Si-Si single bond but longer than a C=C double bond. Notably, the carbon analogue, Tetra-tert-butylethylene, is a hypothetical compound that has not been synthesized due to extreme steric strain. wikipedia.orgresearchgate.net
| Compound | Formula | Bond | Bond Length (Å) | State |
| This compound | tBu₂Si=SitBu₂ | Si=Si | ~2.14 - 2.29 chemeurope.com | Stable, isolable |
| Disilane (parent) | H₃Si-SiH₃ | Si-Si | ~2.34 | Stable gas |
| Ethylene (parent) | H₂C=CH₂ | C=C | ~1.33 | Stable gas |
| Tetra-tert-butylethylene | tBu₂C=CtBu₂ | C=C | (Theoretical) | Hypothetical wikipedia.orgwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86766-29-2 |
|---|---|
Molecular Formula |
C16H36Si2 |
Molecular Weight |
284.63 g/mol |
IUPAC Name |
ditert-butyl(ditert-butylsilylidene)silane |
InChI |
InChI=1S/C16H36Si2/c1-13(2,3)17(14(4,5)6)18(15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
CGGFJKSATOKBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](=[Si](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Tetra Tert Butyldisilene
Photolytic Generation of Tetra-tert-butyldisilene
Photolysis serves as the cornerstone for generating this compound. This high-energy method facilitates the cleavage of silicon-silicon bonds in cyclic precursors, leading to the formation of reactive silylene intermediates which subsequently dimerize.
The most common and direct method for producing this compound is the photolysis of Hexa-tert-butylcyclotrisilane. acs.orgepdf.pub Irradiation of a solution of Hexa-tert-butylcyclotrisilane results in the cleavage of the three-membered silicon ring. epdf.pub This process concurrently yields both di-tert-butylsilylene, a transient silylene, and its dimer, this compound. epdf.pubacs.orgacs.org
Transient absorption spectra recorded during the laser photolysis of Hexa-tert-butylcyclotrisilane confirm the prompt formation of both species. acs.orgacs.org The di-tert-butylsilylene appears as a weak shoulder absorption on the red edge of the more intense absorption band of the disilene. acs.orgacs.org This method has been widely utilized for preparing a variety of organosilicon compounds due to its efficiency in generating the required reactive intermediates. acs.org
The formation of this compound is a direct consequence of the dimerization of the highly reactive di-tert-butylsilylene intermediate. acs.orgacs.org Following its generation from precursors like Hexa-tert-butylcyclotrisilane or 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane via laser photolysis, the di-tert-butylsilylene (SitBu₂) undergoes a rapid dimerization. acs.orgmcmaster.ca
This process is characterized by second-order decay kinetics for the silylene intermediate, leading to the formation of the more stable this compound dimer. mcmaster.ca The dimerization can be monitored spectroscopically; the decay of the silylene's absorption band (λmax ≈ 515-520 nm) occurs concurrently with the growth of the absorption bands characteristic of this compound (λmax = 290, 430-435 nm). acs.orgmcmaster.ca
Table 1: Spectroscopic Data for Di-tert-butylsilylene and this compound
| Compound | λmax (nm) | Source(s) |
|---|---|---|
| Di-tert-butylsilylene | ~520 | acs.org |
| Di-tert-butylsilylene | 515 | mcmaster.ca |
| This compound | 290, 430 | acs.orgacs.org |
| This compound | 290, 435 | mcmaster.ca |
From Hexa-tert-butylcyclotrisilane
Alternative Synthetic Pathways
While photolysis of Hexa-tert-butylcyclotrisilane is the principal route, an alternative photochemical method has been reported. Low-temperature photolysis of 3,3-benzo-7,7,8,8-tetra-tert-butyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene, along with naphthalene, yields this compound. acs.org This disilene is noted to be thermally unstable, with a half-life of several hours at room temperature. acs.org Another potential route involves the reduction of diastereomerically separable 1,2-dichlorodisilanes, which can yield an E-disilene. researchgate.net
Influence of Reaction Conditions on Synthetic Outcome
The outcome of the synthesis of this compound is highly dependent on the reaction conditions.
Solvent and Temperature: The photolysis is typically carried out in inert solvents like hexanes or cyclohexane (B81311) at ambient temperatures (e.g., 25 °C). acs.orgmcmaster.ca
Concentration and Substrates: The dimerization of di-tert-butylsilylene to form this compound is the major reaction pathway in the absence of a trapping agent. mcmaster.ca However, in the presence of high concentrations of substrates such as alkenes or alcohols, the dimerization can be quenched. acs.orgacs.org These substrates react with the silylene intermediate, thus preventing or reducing the formation of the disilene dimer. acs.org
Co-products: Depending on the specific synthetic route, co-products can be formed. For instance, the reduction of a dibromosilane as an alternative pathway to a disilene can also result in the formation of a cyclotrisilane, with the product distribution being dependent on the specific conditions. researchgate.net
Table 2: Precursors and Products in this compound Synthesis
| Precursor | Method | Primary Products | Source(s) |
|---|---|---|---|
| Hexa-tert-butylcyclotrisilane | Photolysis | Di-tert-butylsilylene, this compound | epdf.pubacs.orgacs.org |
| 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane | Photolysis | Di-tert-butylsilylene, this compound | acs.orgmcmaster.ca |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,2-dichlorodisilane |
| 3,3-benzo-7,7,8,8-tetra-tert-butyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene |
| 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane |
| Di-tert-butylsilylene |
| Dibromosilane |
| Hexa-tert-butylcyclotrisilane |
| Naphthalene |
Advanced Structural Characterization and Geometrical Analysis of Tetra Tert Butyldisilene
X-ray Crystallographic Elucidation of Solid-State Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state architecture of stable disilenes. While the transient nature of tetra-tert-butyldisilene makes its own crystallization challenging, crystallographic analyses of its derivatives and other closely related, kinetically stabilized disilenes have provided a clear picture of the geometric parameters governing the Si=Si double bond. rsc.orgresearchgate.net These studies consistently reveal molecular structures that are significantly influenced by the steric demands of their substituents.
Analysis of Silicon-Silicon Double Bond Distances
The silicon-silicon double bond in disilenes is significantly shorter than a typical Si-Si single bond (approx. 2.35 Å). illinois.eduencyclopedia.pub X-ray crystal structures of various disilenes show that the Si=Si bond distance generally falls between 2.14 Å and 2.29 Å, representing a shortening of 5% to 10% compared to their saturated counterparts. illinois.eduwikipedia.org For many disilenes stabilized by bulky aryl or alkyl groups, this distance is typically in the range of 2.14 Å to 2.16 Å. illinois.edu For comparison, the well-characterized tetramesityldisilene exhibits a Si=Si bond length of 2.160 Å. researchgate.net The specific bond length is sensitive to the electronic and steric nature of the substituents attached to the silicon atoms. epdf.pub
Interactive Data Table: Comparison of Si-Si Bond Distances
| Compound Type | Typical Bond Distance (Å) | Notes |
| Disilane (Si-Si Single Bond) | ~2.35 | Saturated silicon-silicon bond. illinois.eduencyclopedia.pub |
| Disilene (Si=Si Double Bond) | 2.14 - 2.29 | General range for kinetically stabilized disilenes. wikipedia.org |
| Tetramesityldisilene | 2.160 | A well-studied, sterically hindered disilene. researchgate.net |
| Other Aryl-substituted Disilenes | 2.158 - 2.171 | Examples of other stable disilenes. nih.gov |
Investigation of Planarity Deviations: Trans-Bent and Twisted Geometries
A defining structural feature of most disilenes, in stark contrast to the planar geometry of alkenes, is the deviation from planarity of the substituents relative to the Si=Si vector. illinois.edu This distortion typically manifests as a trans-bent geometry, where the two R₂Si planes are bent away from each other. wikipedia.org The degree of bending, defined by the angle between the R₂Si plane and the Si-Si bond axis, can vary significantly, with reported angles ranging from 0° for nearly planar systems to as high as 33.8°. wikipedia.orgnih.gov For example, tetramesityldisilene adopts a pronounced trans-bent structure in the crystalline state. researchgate.net
This bending is not solely a result of steric repulsion but is also rooted in the intrinsic electronic properties of silicon. The larger energy gap between silicon's 3s and 3p valence orbitals compared to carbon's 2s and 2p orbitals makes the divalent silylene (R₂Si:) fragment a stable singlet state. wikipedia.org The dimerization of two such singlet fragments naturally leads to a trans-bent structure. wikipedia.org In addition to bending, twisting around the Si=Si axis can also occur, and the final geometry is a balance of effects determined by the specific substituents. epdf.pub
Spectroscopic Probes of Solution-Phase Structures
In solution, spectroscopic methods provide crucial information about the structure and electronic properties of transient species like this compound. Low-temperature photolysis of its precursors allows for its direct observation. Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorptions for the Si=Si double bond. This compound exhibits strong absorption bands with maxima (λmax) reported at approximately 305 nm and 433 nm, and also at 290 nm and 430 nm. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. In ²⁹Si NMR studies of disilenes in general, the silicon atoms of the double bond are significantly deshielded by about 80 ppm compared to the silicon atoms in corresponding disilanes, a trend analogous to that seen for ¹³C NMR in alkenes versus alkanes. illinois.edu This deshielding is indicative of the unique electronic environment of the Si=Si double bond.
Conformational Dynamics and Fluxional Behavior
The concept of conformational dynamics refers to the time-dependent changes in a molecule's spatial arrangement. For sterically crowded molecules like this compound, several dynamic processes are conceivable. The non-planar, trans-bent geometry raises the possibility of fluxional behavior, such as hindered rotation around the bulky Si-C(tert-butyl) bonds.
While specific studies detailing the fluxional behavior of this compound are not prominent, the principles of dynamic NMR apply. rsc.org In other complex, sterically hindered systems, dynamic processes like racemization or interconversion between different conformers are often observed and quantified by measuring activation energies. rsc.org For disilenes, a potential dynamic process could involve isomerization between trans-bent and other accessible geometries, although the trans-bent form is generally the most stable. The significant steric hindrance imposed by the tert-butyl groups would likely create a high energy barrier for any large-scale conformational changes, such as rotation around the Si=Si axis.
Impact of Tert-Butyl Substituents on Molecular Conformation
The four tert-butyl groups in this compound are not passive bystanders; they are the primary determinants of its molecular conformation and stability. Their immense steric bulk provides kinetic stabilization, physically shielding the reactive Si=Si double bond from intermolecular reactions that would otherwise lead to rapid polymerization. illinois.edunih.gov
This steric hindrance is the principal driving force behind the molecule's distinct geometry. The repulsion between the bulky tert-butyl groups across the double bond contributes significantly to the adoption of the trans-bent conformation, as this arrangement moves the substituents further apart than a planar structure would allow. wikipedia.org This effect is so pronounced that it influences the structures of related molecules; for instance, tetra-tert-butyldiphosphine, which is isoelectronic with the corresponding disilane, exhibits an extremely distorted structure due to the crowding of the tert-butyl groups. rsc.org The substituents force deviations in bond angles and can lead to elongation of the Si=Si bond compared to less hindered systems, highlighting the delicate balance between the energetic favorability of π-bonding and the destabilizing effect of steric strain. epdf.pub
Theoretical Investigations of Electronic Structure and Bonding in Tetra Tert Butyldisilene
Quantum Chemical Methodologies Employed
To unravel the complexities of bonding in tetra-tert-butyldisilene and related disilenes, researchers have employed a range of sophisticated quantum chemical methodologies. These methods can be broadly categorized into ab initio molecular orbital calculations and density functional theory (DFT) studies.
Ab initio (from first principles) molecular orbital methods are foundational in the theoretical study of chemical systems, as they are derived directly from quantum mechanics without empirical parameters. dtic.mil These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties. dtic.mil
For disilenes, including model systems and substituted derivatives like this compound, various ab initio techniques have been utilized. Early studies often relied on the Hartree-Fock (HF) method, which provides a good starting point but does not fully account for electron correlation. researchgate.netunl.edu To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) have been applied. researchgate.netunl.edunih.gov
CASSCF is particularly well-suited for molecules with significant diradical character or complex electronic structures, as it allows for a more flexible and accurate description of the wavefunction. researchgate.net For instance, CASSCF calculations have been crucial in confirming the symmetrical, diradicaloid nature of cis-pyramidalized disilenes, resolving discrepancies found with other methods. researchgate.net The choice of basis set, which describes the atomic orbitals, is also critical, with sets like 6-31G(d) and its variations being commonly used in these calculations. unl.eduresearchgate.net
Table 1: Selected Ab Initio Methods and Their Applications to Disilene Systems
| Method | Key Features | Application to Disilenes |
|---|---|---|
| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. | Initial geometry optimizations and electronic structure descriptions. unl.edu |
| Møller-Plesset (MP2) | Includes electron correlation at the second-order perturbation level. | Calculation of conformational energies and geometries. nih.govresearchgate.net |
| CASSCF | Multi-configurational approach, accurately describes systems with strong electron correlation. | Elucidation of diradical character and complex electronic wavefunctions. researchgate.net |
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov A variety of functionals, which approximate the exchange-correlation energy, have been employed to study this compound and its analogues.
Commonly used functionals include B3LYP, which is a hybrid functional that combines HF exchange with DFT exchange and correlation. nih.govresearchgate.netkiku.dk Other functionals like BLYP, B3P86, and B3PW91 have also been utilized to investigate the structures, energies, and conformational landscapes of related silicon-containing ring systems. researchgate.net Time-dependent DFT (TD-DFT) is a powerful extension used to calculate excited state properties, such as absorption spectra and singlet-triplet energy gaps. stackexchange.comwiley.com
However, it is important to note that the choice of functional can significantly impact the results. For instance, in studies of strained disilenes, restricted DFT (RDFT) methods were found to incorrectly predict zwitterionic structures, while broken-symmetry unrestricted DFT (BS-UDFT) calculations, along with CASSCF, correctly identified the more stable symmetrical diradicaloid minima. researchgate.net This highlights the necessity of selecting appropriate DFT methods, especially for systems with non-trivial electronic structures like disilenes. researchgate.net
Ab Initio Molecular Orbital Calculations
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The reactivity of this compound, particularly in cycloaddition reactions, can be rationalized using FMO principles.
In general, a chemical reaction is favored when the energy gap between the HOMO of one reactant and the LUMO of the other is small. researchgate.net For disilenes, the key frontier orbitals are the π (HOMO) and π* (LUMO) orbitals associated with the Si=Si double bond. The energy and symmetry of these orbitals dictate the molecule's reaction pathways. ethz.ch
For example, in a [2+2] cycloaddition reaction between this compound and an alkene, the interaction between the HOMO of one molecule and the LUMO of the other is analyzed. wikipedia.orgethz.ch The reaction of this compound with alkenes and 1,3-dienes to form 1,2-disilacyclobutanes is a known process. researchgate.net FMO theory helps predict whether such reactions are thermally or photochemically allowed and can explain the regioselectivity and stereoselectivity of the additions. numberanalytics.comwikipedia.org The theory is based on three key observations of interacting molecules:
Repulsion between occupied orbitals of different molecules.
Attraction between the positive charge of one molecule and the negative charge of another.
Attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of the other, especially the HOMO and LUMO. wikipedia.org
Computational Assessment of Steric Hindrance Effects on Electronic Configuration
The bulky tetra-tert-butyl groups in this compound exert profound steric effects that significantly influence its geometry and electronic properties. Unlike simple alkenes which are planar, many disilenes, including this compound, adopt non-planar structures. Computational and X-ray crystallographic studies on a series of tetrakis(trialkylsilyl)disilenes have shown that their geometries are flexible and can be planar, twisted, or trans-bent depending on the steric bulk of the substituents. jst.go.jpnih.gov
Theoretical studies indicate that while simple disilenes like H₂Si=SiH₂ are trans-bent, the introduction of silyl (B83357) substituents such as in (H₃Si)₂Si=Si(SiH₃)₂ favors a planar geometry. nih.gov However, for larger alkyl-substituted silyl groups, steric repulsion becomes dominant. Specifically, it has been noted that disilenes with t-butyl-substituted silyl groups have a tendency to adopt a twisted geometry around the Si=Si bond. nih.gov This twisting is a direct consequence of minimizing steric strain between the bulky substituents.
This distortion from planarity directly alters the electronic configuration. The twisting of the Si=Si bond reduces the overlap between the p-orbitals, weakening the π-bond. This is reflected in the molecule's electronic spectra. For example, the π-π* absorption band for this compound is observed at a significantly longer wavelength (λmax = 433 nm) compared to less sterically hindered tetraalkyldisilenes, a red shift attributed to the twisted Si=Si bond. epdf.pubacs.org
Table 1: Impact of Steric Hindrance on Disilene Geometry
| Disilene Type | Dominant Geometry | Influencing Factor | Reference |
|---|---|---|---|
| Simple (e.g., H₂Si=SiH₂) | Trans-bent | Electronic | nih.gov |
| Silyl-substituted (e.g., (H₃Si)₂Si=Si(SiH₃)₂) | Planar | Electronic | nih.gov |
Conjugation Effects in Related Disilene Systems
While this compound itself is not a conjugated system, studies on related compounds have demonstrated that Si=Si double bonds can effectively participate in extended π-conjugation. This has opened avenues for developing novel silicon-based π-conjugated materials. acs.org
A series of oligo(p-phenylenedisilenylene)s (Si-OPVs), which are silicon analogues of oligo(p-phenylenevinylene)s, have been synthesized and studied. These studies provide clear evidence for efficient, extended π-conjugation between the Si=Si double bonds and the carbon-based π-electron systems. acs.org Key findings include:
Structural Planarity : X-ray analyses of Si-OPV oligomers revealed highly coplanar backbones, which facilitate effective π-conjugation. acs.org
Spectroscopic Shifts : A significant red shift in the absorption maxima was observed with increasing chain length, from 465 nm for the monomer to 610 nm for the tetramer. This is a classic indicator of extended conjugation. acs.org
Fluorescence : Unlike most non-emissive disilenes, these conjugated systems show intense fluorescence, with quantum yields reaching up to 0.48. acs.org
Theoretical investigations into poly(disilene-1,2-diyl) chains have also highlighted the nature of conjugation in these systems. These studies show that the π-conjugation in poly(disilene-1,2-diyl) leads to a much greater enhancement of nonlinear optical properties compared to polyacetylene. acs.org Furthermore, unique features of spiroconjugation have been revealed in studies of stable spiropentasiladienes. jst.go.jpnih.govresearchgate.net These findings collectively underscore the potential of incorporating Si=Si double bonds into larger conjugated frameworks to create materials with novel electronic and photophysical properties.
Table 2: Spectroscopic Data for Oligo(p-phenylenedisilenylene)s (Si-OPVs)
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| Monomer (1) | 465 | 613 | - | acs.org |
| Dimer (2) | - | - | - | acs.org |
| Trimer (3) | - | - | - | acs.org |
Reaction Mechanisms and Reactivity Studies of Tetra Tert Butyldisilene
Addition Reactions Across the Si=Si Double Bond
The silicon-silicon double bond in tetra-tert-butyldisilene is susceptible to addition reactions by various reagents. These reactions are indicative of the bond's electronic character and steric environment.
This compound readily undergoes nucleophilic addition with protic reagents such as water and methanol (B129727). oup.comoup.com These reactions highlight the electrophilic nature of the disilene. oup.com For instance, the reaction with methanol yields the corresponding methoxy-substituted disilane. The general reactivity also extends to reactions with organolithium reagents, such as methyllithium, which further demonstrates the susceptibility of the Si=Si bond to nucleophilic attack. oup.com Organolithium reagents are strong nucleophiles and bases, capable of adding to polarized multiple bonds. wikipedia.orglibretexts.org The addition of these nucleophiles to this compound leads to the formation of new carbon-silicon bonds. oup.com While specific studies on the addition of amines to this compound are less detailed in the provided results, the facile additions of other nucleophiles suggest a similar reaction pathway is likely. oup.com
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent | Product Type | Reference |
| Oxygen Nucleophile | Water | Hydroxydisilane | oup.com |
| Oxygen Nucleophile | Methanol | Methoxydisilane | oup.com |
| Carbon Nucleophile | Methyllithium | Alkyldisilane | oup.com |
Details regarding the specific hydroboration reactions of this compound were not prominently available in the search results. However, hydroboration is a common reaction for unsaturated compounds, and it is plausible that this compound would react with boranes, although the specifics of the resulting products and reaction conditions require further investigation.
Nucleophilic Additions (e.g., with Water, Alcohols, Amines, Organolithium Reagents)
Cycloaddition Reactions
This compound participates in various cycloaddition reactions, forming cyclic silicon-containing compounds. These reactions are crucial for the synthesis of novel organosilicon structures.
The photolysis of hexa-tert-butylcyclotrisilane generates both di-tert-butylsilylene and this compound. researchgate.netrsc.orgrsc.org In the presence of alkenes, the di-tert-butylsilylene can undergo a [2+1] cycloaddition to form siliranes (silacyclopropanes). researchgate.netrsc.orgrsc.org For example, the reaction with ortho-methylstyrene yields 1,1-di-tert-butyl-2-(2-methylphenyl)silirane. rsc.org
This compound undergoes [2+2] cycloaddition reactions with a variety of unsaturated compounds. rsc.orgrsc.org With alkenes like ortho-methylstyrene, it forms 1,1,2,2-tetra-tert-butyl-3-(2-methylphenyl)-1,2-disilacyclobutane. rsc.orgrsc.org The reaction with styrene (B11656) also yields a [2+2] cycloaddition product. oup.com
The reaction of this compound with alkynes has also been observed. For instance, its reaction with hexa-2,4-diyne, generated from the photolysis of hexa-tert-butylcyclotrisilane, leads to addition products. acs.org Generally, rhodium-catalyzed intermolecular [2+2] cycloadditions of terminal alkynes with electron-deficient alkenes are known to produce cyclobutenes with high regioselectivity. organic-chemistry.org While this is a general observation for alkynes, it provides a basis for understanding potential cycloaddition pathways for this compound.
Furthermore, this compound reacts with dimethyl-N-phenylketenimine in a [2+2] fashion. This is followed by a 1,4-hydrogen shift and ring closure to form a tricyclic compound. researchgate.net
Table 2: Examples of [2+2] Cycloaddition Reactions with this compound
| Reactant | Product Type | Reference |
| ortho-Methylstyrene | 1,2-Disilacyclobutane | rsc.orgrsc.org |
| Styrene | 1,2-Disilacyclobutane | oup.com |
| Dimethyl-N-phenylketenimine | Tricyclic compound via initial [2+2] adduct | researchgate.net |
In contrast to some other disilenes, this compound can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. oup.com The reaction with 2,3-dimethylbutadiene gives the corresponding [4+2] cycloadduct, although sometimes in low yields along with other products. acs.org Similarly, a reaction with a 1,3-butadiene (B125203) can quantitatively yield the [4+2] cycloaddition product. oup.com This reactivity is in contrast to tetramesityldisilene, which does not readily react with conjugated dienes. rsc.org The reaction of this compound with cyclopentadiene (B3395910) also proceeds via a [2+4] cycloaddition. acs.org
[2+2] Cycloadditions (e.g., with Alkenes, Alkynes, Ketenimines)
Reactions with Small Molecules (e.g., Dioxygen, Acetone (B3395972), Haloalkanes)
This compound exhibits notable reactivity towards a variety of small molecules. Its reactions are often characterized by cycloadditions or insertions into polar bonds, driven by the inherent reactivity of the silicon-silicon double bond.
Reactions with Dioxygen and Acetone: The interaction of this compound with molecular oxygen (O₂) and acetone has been subject to kinetic studies. Laser flash photolysis techniques have been employed to determine the absolute rate constants for these reactions, providing quantitative insight into the disilene's reactivity. acs.org The reaction with oxygen typically leads to oxidation products, such as the corresponding 1,2-disilaoxetane.
Reactions with Haloalkanes: The reaction of disilenes with haloalkanes, such as carbon tetrachloride, proceeds through what is believed to be a radical mechanism. researchgate.netoup.com This is in line with the predicted biradical character of the disilene double bond. researchgate.net For instance, the reaction of a disilene with a haloalkane can yield products like 2-alkyl-3-chlorotetrasilane or 2,3-dichlorotetrasilane, suggesting a pathway involving radical intermediates. researchgate.net
A summary of representative reactions with small molecules is presented below.
| Reactant | Product Type | Mechanistic Insight |
| Dioxygen (O₂) | 1,2-Disilaoxetane | Oxidation |
| Acetone | Oxadisilacyclopropane | Cycloaddition |
| Haloalkanes (e.g., CCl₄) | 1,2-Dihalo-1,2-disilanes | Probable radical mechanism |
Rearrangement Reactions (e.g., 1,2-Silyl Migration)
Rearrangement reactions are a key feature of disilene chemistry, often leading to more stable structural isomers. These processes, particularly 1,2-silyl migrations, are critical in understanding the transformation of silicon-containing cyclic and acyclic systems.
In related, sterically hindered silicon systems, thermal isomerization can lead to significant structural changes. For example, heating a cyclotetrasilene bearing tert-butyl groups can irreversibly yield a mixture of bicyclo[2.2.0] and bicyclo[1.1.0] tetrasilanes. nih.gov These transformations are proposed to occur through mechanisms including concerted skeletal isomerization and 1,2-silyl migration. nih.gov
The reaction of disilenes with other molecules can also induce rearrangement. In the reaction of tetramesityldisilene with t-butyl isocyanide, the reaction pathway involves the initial formation of an iminodisilirane, which then undergoes a 1,2-silyl shift to form a cyclic carbene intermediate. wiley.com This subsequent rearrangement ultimately leads to the final bicyclic product. wiley.com Such migrations are fundamental transformations where a silyl (B83357) group moves from one atom to an adjacent one, often driven by the formation of a more stable intermediate. wiley.comwikipedia.org The Brook rearrangement is a classic example of a 1,2-migration of a silyl group from carbon to oxygen, driven by the formation of a strong Si-O bond. organic-chemistry.org
Identification of Intermediate Species and Mechanistic Pathways (e.g., Biradical Intermediates, Oxonium Silylene Ylides)
The mechanisms of this compound reactions are often complex, involving short-lived, highly reactive intermediates. Elucidating these species and the pathways they traverse is crucial for a complete understanding of the disilene's reactivity.
Biradical Intermediates: Theoretical predictions and experimental observations suggest that the silicon-silicon double bond possesses some biradical character. researchgate.net This is particularly evident in reactions with haloalkanes, which are thought to proceed via radical mechanisms. researchgate.netoup.com The formation of a 1,3-diradical intermediate has also been proposed in the interconversion of related Si₄H₆ valence isomers, initiated by a 1,2-silyl migration. nih.gov
Oxonium Silylene Ylides: In reactions involving oxygen-containing compounds, the formation of ylide intermediates is a key mechanistic feature. Di-tert-butylsilylene (tBu₂Si:), the monomeric precursor to this compound, is known to react with ethers. nih.govresearchgate.net This reaction can proceed via the formation of an oxonium silylene ylide intermediate, which can then undergo rearrangements, such as the nih.govresearchgate.net-Stevens or researchgate.netresearchgate.net-sigmatropic rearrangement, to yield the final products. nih.gov The steric properties of the silylene and the substrate play a significant role in determining the reaction pathway. nih.gov
Mechanistic pathways can be intricate, as demonstrated by the reaction between tetramesityldisilene and isocyanides. The proposed sequence involves:
Coordination of the isocyanide to the disilene. wiley.com
Ring closure to an iminodisilirane. wiley.com
A 1,2-silyl migration to form a cyclic carbene. wiley.com
Isomerization to a silaaziridine with an exocyclic Si=C bond. wiley.com
Addition of a second isocyanide molecule, followed by further silyl shifts to yield the final complex bicyclic product. wiley.com
Investigation of Steric Effects on Reaction Outcome
The reactivity and structural properties of this compound are profoundly influenced by the steric bulk of its four tert-butyl groups. These large substituents provide kinetic stability by shielding the reactive Si=Si double bond, but they also dictate the geometric structure and preferred reaction pathways.
Influence on Molecular Geometry: The geometry of disilenes is a balance between electronic effects favoring a planar structure and steric repulsion between substituents, which promotes distortion. nih.gov In tetrakis(trialkylsilyl)disilenes, the size and shape of the silyl groups determine whether the molecule adopts a trans-bent or twisted conformation. nih.gov The very large tert-butyl groups in this compound are responsible for significant steric strain, which can influence bond lengths and angles and prevent reactions that might otherwise occur with less hindered disilenes. escholarship.orgnumberanalytics.comwikipedia.org
Influence on Reaction Pathways: Steric hindrance plays a critical role in directing the course of a reaction. numberanalytics.comwikipedia.org For example, while many disilenes undergo [2+2] cycloadditions, the reaction of tetrakis(tert-butyldimethylsilyl)disilene with 1,3-butadiene yields a [4+2] cycloaddition product, a reactivity pattern that contrasts with that of the more sterically encumbered this compound. researchgate.net
The reactions of disilenes with isocyanides further illustrate the impact of steric bulk. Subtle differences in the steric properties of the substituents on either the disilene or the isocyanide can lead to dramatically different reaction outcomes and products. wiley.com Similarly, the preference for different reaction pathways in the addition of alcohols to disilenes depends on the electronic and steric effects of the substituents on the disilene itself. mdpi.com The sterically demanding nature of the di-tert-butylsilylene species is believed to prevent its coordination to certain oxygen-containing functional groups, thereby altering the expected reaction course. researchgate.net
Photochemical Transformations of Tetra Tert Butyldisilene
Tetra-tert-butyldisilene, a compound featuring a silicon-silicon double bond, exhibits a rich and varied photochemistry. The strain of the Si=Si double bond and its distinct electronic structure compared to carbon-carbon double bonds make it susceptible to a range of photochemical transformations. These reactions include mechanisms of photolysis, dimerization and dissociation events, potential electrocyclic reactions, and reactions with various external reagents.
Coordination Chemistry and Organometallic Applications Involving Disilenes
Formation of Disilene-Metal Complexes (e.g., Palladium Complexes)
The synthesis of disilene-metal complexes can be achieved through several synthetic routes. One common method involves the direct reaction of a stable disilene with a suitable transition metal precursor. For instance, the first η2-disilene–palladium complexes were synthesized via the direct reaction of a stable tetrakis(trialkylsilyl)disilene with bis(phosphine)dichloropalladiums. researchgate.net An alternative approach involves the reaction of a 1,2-dilithiotetrakis(trialkylsilyl)disilane, prepared from the corresponding stable disilene and lithium, with bis(phosphine)dichloropalladiums. researchgate.net
A notable example is the synthesis of the first 14-electron disilene palladium complex, η2-tetrakis(tert-butyldimethylsilyl)disilenepalladium. nih.gov This complex was synthesized and characterized, providing a key example of a three-coordinate disilene-palladium species. jst.go.jp The formation of such complexes is often influenced by the nature of the ancillary ligands on the metal center and the substituents on the disilene. For example, the reaction of an iminophosphonamido-silylene with [Pd(PPh₃)₄] resulted in a homoleptic tris(silylene)–palladium(0) complex, while its reaction with [PdMe₂(tmeda)] led to a more complex tetranuclear palladium cluster. rsc.org
The synthesis of various 16-electron disilene palladium complexes with ligands such as 2,6-dimethylphenyl isocyanide and phenyldimethylphosphine has also been reported, highlighting the versatility in the formation of these coordination compounds. rsc.orgrsc.org
Characterization of Metal-Disilene Bonding Interactions (e.g., π-Complex Character)
The bonding between a disilene ligand and a transition metal is a subject of considerable interest and is often described in terms of a spectrum ranging from a metallacyclopropane (a formal oxidative addition of the Si=Si bond to the metal) to a π-complex (donation of the Si=Si π-electrons to the metal). The Dewar-Chatt-Duncanson model, originally developed for alkene-metal complexes, is often invoked to understand these interactions, involving σ-donation from the disilene to the metal and π-back-donation from the metal to the disilene. rsc.org
X-ray crystallography is a crucial tool for characterizing the nature of the metal-disilene bond. Key structural parameters, such as the elongation of the Si-Si bond upon coordination and the bent-back angles of the substituents on the silicon atoms, provide insight into the degree of π-complex versus metallacycle character.
In the case of the 14-electron complex η2-tetrakis(tert-butyldimethylsilyl)disilenepalladium, X-ray analysis revealed a relatively small elongation of the Si-Si bond (3.2%) and small bent-back angles (4.41° and 9.65°). nih.govacs.org These values are significantly smaller than those observed for related 16-electron disilene-palladium complexes, such as (Me₃P)₂Pd[tetrakis(tert-butyldimethylsilyl)disilene], which exhibits a Si-Si bond elongation of 4.6% and a bent-back angle of 27.2°. nih.govacs.org This comparison suggests that the 14-electron complex possesses a much stronger π-complex character. nih.govjst.go.jpacs.org
The nature of the ancillary ligands on the palladium center also significantly influences the π-complex character. Studies on a series of 16-electron disilene palladium complexes with different phosphine (B1218219) and isocyanide ligands have shown that the π-complex character is sensitive to the σ-donating strength of these ligands. rsc.orgrsc.org Weaker σ-donating ligands lead to an increase in the π-complex character. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, ²⁹Si, and ³¹P NMR, is another vital technique for characterizing these complexes in solution. rsc.org For the 14-electron palladium complex, highly symmetric NMR spectra were observed, indicating a facile flipping of the phosphine ligand in the Pd-Si-Si plane. nih.gov
| Complex | Electron Count | Si-Si Bond Elongation (Δr/r₀) | Bent-Back Angle (θ) | π-Complex Character | Reference |
|---|---|---|---|---|---|
| η²-tetrakis(tert-butyldimethylsilyl)disilenepalladium | 14 | 3.2% | 4.41°, 9.65° | Strong | nih.govacs.org |
| (Me₃P)₂Pd[tetrakis(tert-butyldimethylsilyl)disilene] | 16 | 4.6% | 27.2° | Weaker | nih.govacs.org |
| (PhMe₂P)₂Pd{(t-BuMe₂Si)₂Si=Si(SiMe₂Bu-t)₂} | 16 | - | - | Intermediate | rsc.orgrsc.org |
Potential for Catalytic Applications
The unique reactivity of low-valent silicon compounds, including disilenes and their metal complexes, has led to exploration of their potential in catalysis. researchgate.netrsc.org These species are considered promising as they may offer more environmentally friendly and cost-effective alternatives to some traditional transition-metal-based catalysts. researchgate.net The reactivity of the Si=Si double bond and its ability to activate small molecules are key features that underpin their catalytic potential. rsc.org
While the field is still developing, disilene-metal complexes are being investigated for their ability to mimic transition metals in bond activation and catalytic transformations. rsc.org The reactivity of disilenes towards various substrates, including the activation of H₂, NH₃, and CO₂, suggests potential applications in reactions such as hydroamination. rsc.org For example, some group 14 dimetallenes have shown the ability to facilitate the transfer of ammonia (B1221849) to olefins. rsc.org
Steric Effects and Their Influence on Structure and Reactivity
Role of Tert-Butyl Groups in Kinetic Stabilization and Isolation
The isolation of tetra-tert-butyldisilene was a landmark achievement in silicon chemistry, demonstrating that compounds with silicon-silicon double bonds (disilenes) could be synthesized and handled under normal laboratory conditions. This stability is not inherent to the Si=Si double bond, which is highly reactive, but is a direct consequence of the kinetic stabilization afforded by the sterically demanding tert-butyl groups.
This method of using bulky substituents to prevent reactions at a reactive center is known as steric protection or kinetic stabilization. The large tert-butyl groups act as a shield, sterically hindering the approach of other molecules to the reactive Si=Si double bond. tcichemicals.com This protection slows down or entirely prevents polymerization and other decomposition pathways that would otherwise be rapid for an unprotected disilene. The success of this strategy with tert-butyl groups paved the way for the synthesis of other stable, low-coordinate silicon compounds using different bulky substituents. tcichemicals.com
For instance, the stability of disilenes can be enhanced by employing even bulkier substituents. While this compound is stable, other disilenes with larger groups like adamantyl or 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) exhibit even greater stability, with half-lives on the order of days to months at room temperature. The tert-butyl groups in this compound provide sufficient steric bulk to allow for its isolation and characterization, a feat not possible for less hindered disilenes. researchgate.net The generation of di-tert-butylsilylene, a precursor to this compound, often leads to the formation of the disilene through dimerization, highlighting the role of these substituents in directing the final product. epdf.pubacs.org
Steric Hindrance and Resulting Geometrical Distortions
While essential for stability, the steric repulsion between the four tert-butyl groups in this compound leads to significant distortions from the idealized planar geometry expected for a simple alkene. X-ray crystallographic studies have revealed these structural deviations in detail. The immense steric pressure forces the molecule to adopt a non-planar conformation to relieve strain. epdf.pub
This steric hindrance is also evident in related sterically crowded molecules like tetra-tert-butyldiphosphine, which is isoelectronic with this compound and exhibits extreme structural distortions. rsc.org In many disilenes, the geometry around the Si=Si bond is flexible and can be planar, twisted, or trans-bent, depending on the nature of the substituents. researchgate.net For this compound, the steric clash between the bulky tert-butyl groups is a primary determinant of its specific distorted geometry. epdf.pub This contrasts with hypothetical, less-strained molecules like tetra-tert-butylmethane, where calculations predict significant bond lengthening to accommodate the bulky groups. wikipedia.org The structural analysis of this compound anion radicals also points to severe steric distortions within the molecule. epdf.pub
Modulation of Reaction Pathways by Steric Bulk
The steric encumbrance provided by the tert-butyl groups in this compound not only stabilizes the molecule but also plays a critical role in dictating its reaction pathways. The bulky substituents can prevent or slow down certain reactions while allowing others to proceed, often with high selectivity.
For example, the reactions of this compound with various reagents are highly dependent on the steric profile of the reacting partner. In some cases, expected reactions are completely inhibited. For instance, attempts to react this compound with cyclopentene (B43876) and cyclohexene (B86901) resulted in no reaction with the alkenes; instead, products derived from the dimerization of the disilene were observed. epdf.pub
However, the steric bulk can also facilitate unique reaction pathways. The photochemically generated di-tert-butylsilylene and this compound can be trapped by various reagents, leading to the formation of novel heterocyclic compounds. For example, their reaction with 1,8-di-tert-butylocta-1,3,5,7-tetrayne yields a bis(disilacyclobutene) derivative. acs.org In contrast to other disilenes, the reaction of tetrakis(t-butyl-dimethylsilyl)disilene with 1,3-butadiene (B125203) gives a [4+2] cycloaddition product, a pathway influenced by the specific steric and electronic nature of its substituents. researchgate.net
The steric hindrance can also influence the regiochemistry of addition reactions. For example, the reaction of this compound with ortho-methylstyrene leads to a [2+2] cycloaddition product. escholarship.org The steric effects of the substituents on the disilene and the reacting substrate determine the feasibility and outcome of cycloaddition reactions. escholarship.orgoup.com The reactivity of di-tert-butylsilylene, the precursor to this compound, is also heavily influenced by steric factors, being intermediate between the less hindered dimethylsilylene and the more hindered dimesitylsilylene. acs.orgresearchgate.net
Computational Assessment of Steric Strain
Computational chemistry provides valuable insights into the steric strain present in this compound and its influence on the molecule's structure and energetics. Density Functional Theory (DFT) and other ab initio methods are employed to calculate the strain energy and to predict geometric parameters, which can then be compared with experimental data from X-ray crystallography.
Calculations on sterically strained alkenes, such as derivatives of tetra-tert-butylethylene, help to quantify the energetic cost of steric congestion. researchgate.net For this compound, computational studies can elucidate the preference for non-planar geometries by mapping the potential energy surface for rotation and pyramidalization at the silicon centers. These studies have shown that distortions from planarity, such as twisting, can be energetically favorable as they relieve the severe steric repulsion between the tert-butyl groups. researchgate.net
Theoretical studies have also been instrumental in understanding the bonding in disilenes. Unlike carbon-based alkenes, the energy gap between the ns and np orbitals is larger for silicon, which influences its bonding characteristics. nii.ac.jp Computational models have revealed that in distorted disilenes, there can be mixing between the σ* and π orbitals, which can stabilize the molecule. nii.ac.jp
Advanced Spectroscopic Characterization Techniques for Tetra Tert Butyldisilene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Silicon-29 (29Si) NMR Studies
Silicon-29 NMR provides direct evidence for the presence of the silicon-silicon double bond in tetra-tert-butyldisilene. The 29Si NMR spectrum of disilenes shows characteristic downfield shifts for the sp2-hybridized silicon atoms compared to typical sp3-hybridized silanes. This significant deshielding is a hallmark of the Si=Si double bond. rsc.orgunige.chrsc.org For comparison, the 29Si chemical shifts for various organosilicon compounds are found over a wide range, but the values for disilenes are among the most downfield. pascal-man.com
In related stable disilene structures, the 29Si chemical shifts for the silicon atoms involved in the double bond are observed in a distinct region. For instance, in a series of p-methylthio-functionalized disilenes, the signals for the Si=Si moiety appear at approximately 55-56 ppm and 70-71 ppm. uni-saarland.de In another example, a triethylsilyl-substituted disilene exhibits 29Si chemical shifts for the double-bonded silicon nuclei at 123.5 ppm and 134.2 ppm. mdpi.com The specific chemical shift can be influenced by the substituents on the silicon atoms. unige.chmdpi.com For instance, aryl-substituted disilenes can show upfield-shifted 29Si resonances compared to silyl-substituted ones. mdpi.com Theoretical calculations, such as those using density functional theory (DFT), have become crucial in accurately predicting and interpreting these experimental 29Si NMR chemical shifts. rsc.orgunige.chrsc.org
Table 1: Representative 29Si NMR Chemical Shifts for Disilenes and Related Compounds
| Compound Type | Substituents | 29Si Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| p-Methylthio-functionalized disilene | Aryl/SiTip | ~55-56, ~70-71 | uni-saarland.de |
| Triethylsilyl-substituted disilene | -SiEt3, -SiMe3 | 123.5, 134.2 | mdpi.com |
| Aryl-substituted disilene | Aryl | 88.2 | mdpi.com |
| 1,3-dithia-2,4-disilacyclobutane | -SiMe3, -C5Me5 | 6.15 | goettingen-research-online.de |
| Trimethylsilyl groups on silica | -OSi(CH3)3 | +2 to +7 (solid-state vs. solution) | uni-muenchen.de |
This table is interactive. Click on the headers to sort the data.
Proton (1H) NMR for Structural Assignment
While 29Si NMR directly probes the silicon atoms, 1H NMR spectroscopy is essential for confirming the nature and arrangement of the organic substituents, such as the tert-butyl groups in this compound. The integration and multiplicity of the proton signals provide definitive information about the structure of the bulky groups that kinetically stabilize the Si=Si double bond. nih.gov
In the case of this compound, the 1H NMR spectrum would be expected to show a single, sharp resonance for the protons of the four equivalent tert-butyl groups. The chemical shift of these protons is influenced by the electronic environment of the disilene core. The absence of signals in other regions confirms the purity of the compound. For related, less symmetrical disilenes, the 1H NMR spectra are more complex but equally informative, allowing for the assignment of each distinct proton environment. For example, in studies of functionalized disilenes, the specific resonances and their coupling patterns are used to confirm the successful attachment and structure of the new substituent groups. uni-saarland.degoettingen-research-online.de
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy is a powerful tool for investigating the electronic structure of molecules with multiple bonds. In this compound, the Si=Si double bond gives rise to a characteristic absorption in the visible or near-ultraviolet region, which is responsible for its color. This absorption corresponds to a π → π* electronic transition. nih.govresearchgate.net
The position of the maximum absorption (λmax) is sensitive to the substituents on the silicon atoms and the geometry of the disilene. For many stable disilenes, this characteristic absorption band appears at long wavelengths, often in the visible range. uni-saarland.denih.gov For instance, a long-lived product assigned to this compound, formed from the dimerization of di-tert-butylsilylene, exhibits absorption maxima at 290 nm and 435 nm. mcmaster.ca In a series of oligo(p-phenylenedisilenylene)s, the λmax values extend into the visible region, with values ranging from 465 nm to 610 nm, indicating significant electronic conjugation. nih.gov The molar extinction coefficients for these transitions are typically high, which is characteristic of allowed electronic transitions. nih.gov
Table 2: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound (assigned) | Hexanes | 290, 435 | Not specified | mcmaster.ca |
| p-Methylthio-biphenylene-disilene | n-hexane | 456 | 10600 | uni-saarland.de |
| Oligo(p-phenylenedisilenylene) (n=1) | THF | 465 | 28000 | nih.gov |
| Oligo(p-phenylenedisilenylene) (n=4) | THF | 610 | 71000 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including radicals. While this compound itself is a diamagnetic molecule, ESR becomes relevant when studying its radical ions or radical reaction intermediates. The reaction of disilenes can sometimes proceed through radical mechanisms, and ESR can provide evidence for the formation of silyl (B83357) radicals. rsc.orgoup.com
For example, the photolysis of related organosilanes can generate silyl radicals, which can be trapped and studied by ESR. The resulting spectra, characterized by their g-values and hyperfine coupling constants, provide detailed information about the electronic structure and geometry of the radical species. aip.orgcapes.gov.br Although direct ESR studies on the radical cation or anion of this compound are not extensively detailed in the provided context, the technique remains a crucial tool for investigating the broader reactivity of disilenes and related organosilicon compounds that may involve single-electron transfer processes.
Vibrational Spectroscopy (e.g., Raman, Infrared)
Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, provides valuable information about the bonding and functional groups within a molecule. For this compound, these techniques can be used to identify characteristic vibrational modes associated with the Si=Si double bond and the tert-butyl substituents. aip.orgdtic.milnih.gov
The Si=Si stretching vibration is a key feature in the vibrational spectra of disilenes. Due to the symmetry of this compound, the Si=Si stretch is expected to be strong in the Raman spectrum and weak or absent in the IR spectrum. The frequency of this vibration is indicative of the strength of the double bond. In addition to the Si=Si stretch, vibrational spectra will show bands corresponding to the various C-H and Si-C stretching and bending modes of the tert-butyl groups. gelest.comnih.gov These spectra serve as a molecular fingerprint, useful for identifying the compound and assessing its purity. For instance, the presence of Si-O-Si or Si-OH bands could indicate decomposition or hydrolysis. aip.orggelest.com
Mass Spectrometry for Product Identification and Purity Assessment
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, thereby confirming its identity. It is also invaluable for assessing the purity of a sample and identifying any byproducts or decomposition products. aip.orgacs.org
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. libretexts.org For organosilicon compounds, fragmentation often involves the loss of alkyl groups. aip.org In the case of this compound, a prominent fragment would likely correspond to the loss of a tert-butyl group. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. This technique is also crucial in mechanistic studies, for example, to identify the products formed in reactions of disilenes. researchgate.netoup.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of stable disilenes, including tetra-tert-butyldisilene, has historically relied on specific and often challenging reductive coupling reactions of dihalosilanes. Future research is increasingly focused on developing more efficient, versatile, and scalable synthetic routes. A primary goal is to move beyond the traditional reliance on sterically demanding substituents for kinetic stabilization and to explore new strategies for isolating disilenes with a wider range of electronic and steric properties.
Key areas of development include:
Catalytic Routes: The development of catalytic methods for the synthesis of the Si=Si double bond is a significant frontier. This could involve transition metal-catalyzed dehydrogenative coupling of hydrosilanes or other catalytic cycles that offer milder reaction conditions and improved functional group tolerance compared to stoichiometric reductions.
Precursor Design: Research into novel silicon precursors beyond simple dihalosilanes is an active area. This includes the design of molecular precursors that can be induced to form the Si=Si bond under specific thermal, photochemical, or chemical triggers, offering greater control over the reaction.
Functionalized Disilenes: A major thrust is the synthesis of disilenes bearing functional groups. This would dramatically expand their utility by allowing them to be incorporated into larger molecular architectures or polymers. Methodologies that allow for the direct introduction of functionalities onto the disilene core are highly sought after.
These advancements in synthetic methodologies will not only make this compound and its analogues more accessible but will also pave the way for a new generation of disilenes with tailored properties.
Exploration of Disilene Chemistry in Materials Science and Organic Electronics
The unique electronic properties of the Si=Si double bond make disilenes, including this compound, attractive candidates for applications in materials science and organic electronics. The π-system of the disilene bond can, in principle, participate in electronic conjugation, a key property for charge transport in semiconductor materials.
Future research in this area is expected to focus on:
Disilene-Containing Polymers: The incorporation of the disilene unit into polymeric backbones is a major goal. Such materials could exhibit novel electronic and photophysical properties, potentially leading to new types of conductive or emissive polymers. The challenge lies in developing synthetic methods to create stable, well-defined polymers incorporating the reactive Si=Si bond.
Molecular Switches: The distinct geometric and electronic structures of disilenes and their reaction products could be exploited in the design of molecular switches. For example, the reversible addition of a molecule across the Si=Si bond could be used to switch the electronic or optical properties of a system in response to an external stimulus.
Semiconducting Materials: The potential for disilenes to act as n-type or p-type semiconductors is an area of growing interest. By tuning the substituents on the silicon atoms, it may be possible to control the frontier molecular orbital energies (HOMO and LUMO) and create materials suitable for use in electronic devices such as thin-film transistors or photovoltaic cells.
The table below summarizes key properties of this compound relevant to its potential applications in materials science.
| Property | Value/Description | Significance in Materials Science |
| Si=Si Bond Length | ~2.14 - 2.16 Å | Influences the electronic structure and reactivity of the core unit. |
| HOMO-LUMO Gap | Relatively low for a silicon compound | Indicates potential for semiconducting behavior. |
| Reactivity | Prone to addition reactions across the Si=Si bond | Offers pathways for functionalization and polymer incorporation. |
| Steric Protection | tert-Butyl groups provide kinetic stability | Crucial for the isolation and handling of the disilene unit. |
Advanced Computational Modeling and Simulation for Disilene Systems
Computational chemistry has been instrumental in understanding the bonding, structure, and reactivity of disilenes. Future computational work is expected to provide even deeper insights and predictive power, guiding experimental efforts.
Key research directions include:
Excited State Dynamics: Simulating the behavior of disilenes in their electronic excited states is crucial for understanding their photophysics and designing photoresponsive materials. Time-dependent density functional theory (TD-DFT) and other advanced methods will be employed to model photochemical reactions and energy dissipation pathways.
Reaction Mechanism Elucidation: While the general reactivity of disilenes is known, the detailed mechanisms of many of their reactions are still under investigation. High-level computational studies can map out reaction pathways, identify transition states, and provide a quantitative understanding of reaction kinetics and thermodynamics.
In Silico Materials Design: Computational screening of virtual libraries of disilenes with different substituents can accelerate the discovery of new materials with desired electronic or optical properties. This in silico approach can help to prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory.
These advanced computational models will be essential for building a comprehensive theoretical framework for disilene chemistry, enabling the rational design of new molecules and materials.
Discovery of New Reaction Pathways and Applications
The reactivity of the Si=Si double bond in this compound and other disilenes is rich and continues to be a source of new chemical transformations. The exploration of this reactivity is a cornerstone of future research.
Emerging areas of focus are:
Small Molecule Activation: The reactive Si=Si bond has the potential to activate small, inert molecules. This could lead to novel catalytic cycles for transformations that are difficult to achieve with conventional reagents. For example, the activation of H₂, CO₂, or N₂ by disilenes is an intriguing, albeit challenging, possibility.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered, electron-rich disilene (as the Lewis base) with a bulky Lewis acid could lead to new FLP systems for the activation of various substrates.
Disilenes as Ligands: The Si=Si double bond can coordinate to transition metals, acting as a unique type of ligand. The resulting metal-disilene complexes could exhibit novel catalytic activities or be used as precursors to silicon-containing materials.
The discovery of new reactions will not only expand the fundamental understanding of silicon chemistry but also open up new synthetic applications for disilenes as reagents or catalysts in organic and inorganic synthesis.
Q & A
Q. What experimental methods are most reliable for synthesizing and characterizing tetra-tert-butyldisilene?
Methodological Answer:
- Synthesis Optimization : Use sterically hindered tert-butyl groups to stabilize the disilene moiety against dimerization. Protocols involving low-temperature (-78°C) lithiation of silyl chlorides, followed by controlled oxidation, are common .
- Characterization :
- X-ray crystallography to confirm Si=Si bond geometry and steric protection .
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to monitor purity and electronic environments.
- Raman spectroscopy to detect Si=Si stretching vibrations (~500–600 cm⁻¹) .
- Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) in full, with raw spectral data in supplementary materials .
Q. How can researchers resolve contradictions in reported Si=Si bond lengths for this compound?
Methodological Answer:
- Data Cross-Validation : Compare crystallographic data (e.g., bond angles, torsional strain) across multiple studies, accounting for temperature-dependent lattice distortions .
- Computational Alignment : Use density functional theory (DFT) to model bond lengths under idealized conditions, contrasting with experimental values .
- Systematic Review : Tabulate literature values (Table 1) and identify outliers linked to crystallization solvents or measurement techniques (e.g., synchrotron vs. lab-source X-ray) .
Table 1 : Reported Si=Si Bond Lengths in this compound
| Study | Bond Length (Å) | Method | Conditions | Citation |
|---|---|---|---|---|
| A | 2.14 | X-ray | 100 K | |
| B | 2.18 | X-ray | 298 K | |
| C | 2.12 | DFT | Gas phase |
Q. What strategies ensure reproducible reactivity studies of this compound with electrophiles?
Methodological Answer:
- Standardized Conditions : Conduct reactions under inert atmospheres (argon/glovebox) to prevent oxidation .
- In Situ Monitoring : Use UV-vis or Raman spectroscopy to track reaction progress and intermediate formation .
- Controlled Stoichiometry : Precisely quantify electrophile addition (e.g., using microsyringes) to avoid over-substitution .
Advanced Research Questions
Q. How can computational models explain the electronic structure and frontier orbitals of this compound?
Methodological Answer:
- DFT/MO Analysis : Calculate HOMO-LUMO gaps to predict redox behavior. Compare with experimental cyclic voltammetry data .
- Natural Bond Orbital (NBO) Analysis : Quantify σ/π contributions to the Si=Si bond, contrasting with carbon analogues (e.g., alkenes) .
- Benchmarking : Validate functionals (e.g., B3LYP vs. M06-2X) against high-resolution photoelectron spectra .
Q. What thermodynamic factors govern the stability of this compound under varying solvent environments?
Methodological Answer:
- Solvent Screening : Test stability in non-polar (hexane) vs. polar aprotic (THF) solvents using differential scanning calorimetry (DSC) to measure decomposition enthalpies .
- Kinetic Trapping : Use cryogenic conditions to isolate metastable intermediates in solvent matrices .
- Computational Solvation Models : Apply COSMO-RS to predict solvation effects on Si=Si bond dissociation energies .
Q. How should researchers design experiments to distinguish kinetic vs. thermodynamic control in disilene reactions?
Methodological Answer:
- Variable-Temperature (VT) NMR : Monitor product ratios at different temperatures to identify dominant pathways .
- Eyring Analysis : Plot ln(k/T) vs. 1/T to derive activation parameters (ΔH‡, ΔS‡) for competing mechanisms .
- Isotopic Labeling : Use deuterated substrates to trace regioselectivity in hydrosilylation or cycloaddition reactions .
Q. What methodologies address discrepancies in reported catalytic activity of this compound in small-molecule activation?
Methodological Answer:
- Controlled Poisoning Tests : Introduce known inhibitors (e.g., CO, PMe₃) to confirm active species .
- Operando Spectroscopy : Pair catalysis experiments with real-time IR/Raman to detect transient intermediates .
- Multivariate Analysis : Statistically correlate reaction yields with steric/electronic parameters (e.g., Tolman electronic parameters) .
Q. How can researchers leverage this compound’s steric profile to design air-stable derivatives?
Methodological Answer:
- Substituent Engineering : Replace tert-butyl groups with bulkier analogs (e.g., tris(trimethylsilyl)silyl) to enhance kinetic stabilization .
- Surface Immobilization : Graft disilene onto mesoporous silica to restrict dimerization .
- Accelerated Aging Studies : Expose derivatives to humid air and monitor degradation via TGA-MS .
Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
